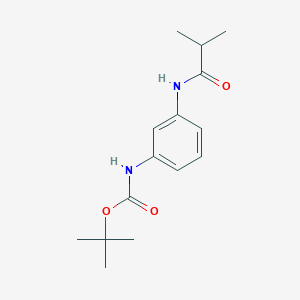![molecular formula C23H28N2O3 B268800 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268800.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as IPP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide can induce apoptosis in cancer cells and may have potential applications in cancer therapy. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting PDEs, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide can modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immunomodulatory effects. In cancer cells, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In neurology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to protect neurons from oxidative stress and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. One limitation of using 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide to minimize potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Another direction is the development of new derivatives and analogs of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide with improved pharmacological properties and reduced toxicity. Finally, the development of new drug delivery systems for 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide may improve its efficacy and reduce potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 4-isopropylphenol with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propanoyl chloride to yield 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)18-8-12-21(13-9-18)28-17(3)22(26)24-20-10-6-19(7-11-20)23(27)25-14-4-5-15-25/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,24,26) |
Clé InChI |
FBGUWQQCWORUFM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)